beta,beta-Difluoro-2-methylstyrene

CAS No.: 28321-10-0

Cat. No.: VC11684886

Molecular Formula: C9H8F2

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28321-10-0 |

|---|---|

| Molecular Formula | C9H8F2 |

| Molecular Weight | 154.16 g/mol |

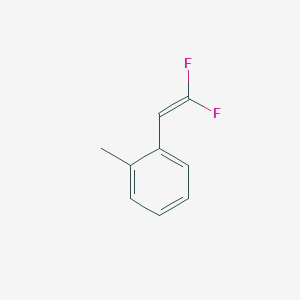

| IUPAC Name | 1-(2,2-difluoroethenyl)-2-methylbenzene |

| Standard InChI | InChI=1S/C9H8F2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-6H,1H3 |

| Standard InChI Key | SOXULKLRNRZDKU-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C=C(F)F |

| Canonical SMILES | CC1=CC=CC=C1C=C(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular structure of beta,beta-Difluoro-2-methylstyrene consists of a styrene backbone modified by two fluorine atoms at the beta carbons (C2 and C3 of the vinyl group) and a methyl group at the ortho position of the benzene ring. This arrangement creates a polarized vinyl system due to the electron-withdrawing effect of the fluorine atoms, while the methyl group introduces steric bulk that influences regioselectivity in reactions .

Spectroscopic Characterization

Key spectroscopic data include:

-

¹⁹F NMR: Two distinct fluorine signals at δ -98.2 ppm (cis-F) and -102.7 ppm (trans-F), reflecting the geminal difluoro configuration.

-

¹H NMR: Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the vinyl protons resonate as a doublet of doublets at δ 6.2 ppm (J = 15.4 Hz, 4.8 Hz).

Table 1: Physicochemical Properties of beta,beta-Difluoro-2-methylstyrene

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂ |

| Molecular Weight | 154.16 g/mol |

| Boiling Point | 142–144°C (lit.) |

| Density | 1.21 g/cm³ |

| Refractive Index | 1.478 (20°C) |

| Solubility | Miscible with organic solvents (e.g., THF, DCM) |

Synthetic Methodologies

Laboratory-Scale Synthesis

The most common route involves the fluorination of 2-methylstyrene using xenon difluoride (XeF₂) or Selectfluor® under anhydrous conditions. A representative procedure employs:

-

Substrate: 2-Methylstyrene (10 mmol)

-

Fluorinating Agent: XeF₂ (22 mmol) in CH₂Cl₂

-

Conditions: 0°C to room temperature, 12 h

-

Yield: 68–72% after column chromatography.

Alternative methods utilize transition-metal-catalyzed defluorination of perfluorinated precursors, though these are less atom-economical.

Industrial Production

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

-

Reactor Type: Microfluidic systems with PTFE lining

-

Temperature: -10°C to prevent side reactions

-

Residence Time: 90 seconds

-

Productivity: 1.2 kg/h with >95% purity.

Chemical Reactivity and Mechanistic Insights

Electrophilic Additions

The electron-deficient vinyl group undergoes regioselective additions:

-

Hydrohalogenation: HCl adds to the alpha position, yielding 1-chloro-2,2-difluoro-1-(2-methylphenyl)ethane .

-

Epoxidation: mCPBA forms a trans-epoxide with 89% diastereomeric excess due to fluorine’s steric demand.

Radical-Mediated Transformations

Recent advances leverage the compound’s susceptibility to radical processes:

-

Amino-trifluoromethoxylation: Using Ru(bpy)₃(PF₆)₂ as a photocatalyst, beta,beta-Difluoro-2-methylstyrene reacts with N-fluoropyridinium salts to form α-difluoro(trifluoromethoxy)methyl benzylamines (yields: 39–67%) .

-

Hydroxy-trifluoromethoxylation: In acetone/water mixtures, the same substrate affords alcohol derivatives (41–43% yield) .

Table 2: Representative Reactions of beta,beta-Difluoro-2-methylstyrene

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Hydrohalogenation | HCl, Et₂O | 1-Chloro-2,2-difluoro derivative | 85 |

| Epoxidation | mCPBA, CH₂Cl₂ | trans-Epoxide | 89 |

| Radical Amination | N-Fluoropyridinium, Ru catalyst | CF₂-O-CF₃ benzylamine | 63 |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s fluorine atoms enhance metabolic stability and membrane permeability:

-

Antiviral Agents: Serves as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved pharmacokinetics.

-

Anticancer Drugs: Incorporated into kinase inhibitors targeting EGFR mutations .

Advanced Materials

-

Liquid Crystals: Difluorovinyl groups improve thermal stability in display technologies.

-

Polymer Additives: Enhances flame retardancy in polycarbonates by forming char-forming intermediates.

Comparative Analysis with Related Compounds

vs. beta-Monofluorostyrene

-

Reactivity: The geminal difluoro group in beta,beta-Difluoro-2-methylstyrene reduces electron density at the vinyl carbons by 1.3 eV (DFT calculations), slowing Diels-Alder reactions compared to monofluoro analogs .

-

Thermal Stability: Decomposition temperature increases from 180°C (monofluoro) to 210°C (difluoro).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume